molecular formula C13H21N3 B11818357 N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11818357
M. Wt: 219.33 g/mol
InChI Key: RRRMCYJDEXKMIX-UHFFFAOYSA-N
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Description

N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with a complex structure that includes a pyridine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with ethyl bromide and pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group.

    3-Bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and an imidazole ring

Uniqueness

N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of a pyridine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21N3/c1-3-14-13-8-7-11(10-15-13)12-6-5-9-16(12)4-2/h7-8,10,12H,3-6,9H2,1-2H3,(H,14,15)

InChI Key

RRRMCYJDEXKMIX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C2CCCN2CC

Origin of Product

United States

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